molecular formula C9H4Cl3NOS B14686896 4,5-Dichloro-2-(4-chlorophenyl)-1,2-thiazol-3(2H)-one CAS No. 26858-22-0

4,5-Dichloro-2-(4-chlorophenyl)-1,2-thiazol-3(2H)-one

Cat. No.: B14686896
CAS No.: 26858-22-0
M. Wt: 280.6 g/mol
InChI Key: GTYVCFZGYDUDAF-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(4-chlorophenyl)-1,2-thiazol-3(2H)-one is a chemical compound known for its unique structure and properties It belongs to the class of thiazole derivatives, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(4-chlorophenyl)-1,2-thiazol-3(2H)-one typically involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(4-chlorophenyl)-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles. These products can have different properties and applications, making the compound versatile in synthetic chemistry .

Scientific Research Applications

4,5-Dichloro-2-(4-chlorophenyl)-1,2-thiazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(4-chlorophenyl)-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-3(2H)-pyridazinone
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

4,5-Dichloro-2-(4-chlorophenyl)-1,2-thiazol-3(2H)-one is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

CAS No.

26858-22-0

Molecular Formula

C9H4Cl3NOS

Molecular Weight

280.6 g/mol

IUPAC Name

4,5-dichloro-2-(4-chlorophenyl)-1,2-thiazol-3-one

InChI

InChI=1S/C9H4Cl3NOS/c10-5-1-3-6(4-2-5)13-9(14)7(11)8(12)15-13/h1-4H

InChI Key

GTYVCFZGYDUDAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=C(S2)Cl)Cl)Cl

Origin of Product

United States

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